1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane

LED encapsulation optical materials silicone resin

1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 134733-45-2, also designated V3, D3V, or V3D3) is a six-membered cyclic methylvinylsiloxane trimer characterized by alternating silicon and oxygen atoms in the ring structure, with each of the three silicon atoms bearing one methyl group and one vinyl group. This cyclic trimer exhibits a molecular formula of C9H18O3Si3, molecular weight of 258.5 g/mol, density of approximately 0.97 g/mL at 20°C, and a boiling point of 80°C at 20 mmHg.

Molecular Formula C9H18O3Si3
Molecular Weight 258.49 g/mol
CAS No. 134733-45-2
Cat. No. B147133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
CAS134733-45-2
Molecular FormulaC9H18O3Si3
Molecular Weight258.49 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C
InChIInChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3
InChIKeyBVTLTBONLZSBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 134733-45-2) Cyclic Siloxane Monomer Procurement Specifications


1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (CAS 134733-45-2, also designated V3, D3V, or V3D3) is a six-membered cyclic methylvinylsiloxane trimer characterized by alternating silicon and oxygen atoms in the ring structure, with each of the three silicon atoms bearing one methyl group and one vinyl group . This cyclic trimer exhibits a molecular formula of C9H18O3Si3, molecular weight of 258.5 g/mol, density of approximately 0.97 g/mL at 20°C, and a boiling point of 80°C at 20 mmHg . The compound serves as a precursor for vinyl-functionalized polysiloxanes and cross-linked silicone networks .

Why Generic Substitution of 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane with Alternative Cyclic Vinyl Siloxanes Fails in Critical Applications


Cyclic methylvinylsiloxanes share a common functional group set (vinyl and methyl), yet ring size and vinyl stoichiometry dictate fundamentally different polymerization thermodynamics, cross-linking efficiency, and resulting network architecture [1]. The six-membered V3 trimer exhibits greater ring strain (approximately 3.5 kcal/mol) than the eight-membered V4 tetramer, enabling spontaneous living anionic ring-opening polymerization that V4 cannot undergo without specialized initiators [2]. Additionally, V3 delivers three vinyl groups per molecule (vinyl content approximately 32 wt% theoretical) compared to V4's four vinyls with larger molecular spacing, producing denser cross-linked domains under equivalent reaction conditions [3]. These differences cannot be compensated by simple formulation adjustments—substituting V4 for V3 alters cure kinetics, cross-link density, and ultimate mechanical and electrical performance in the cured network.

Quantitative Differentiation Evidence: 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane (V3) vs. Alternative Cyclic Vinyl Siloxanes


V3 vs. V4 (Tetravinyltetramethylcyclotetrasiloxane): Optical Transparency vs. Hardness Trade-off in LED Encapsulation

In curable LED encapsulation resins formulated via hydrosilylation, V3-based formulations achieve significantly higher cured hardness (Shore A 87) compared to V4-based formulations (Shore A 83) under comparable conditions, albeit with a measurable trade-off in optical transparency [1]. The denser cross-linked network derived from V3's compact trimeric structure yields superior mechanical rigidity. Formulators selecting V3 over V4 accept a reduction in 400 nm transparency (78% vs. 92%) in exchange for a 4.8% absolute increase in Shore A hardness—a critical performance vector for applications requiring structural integrity under thermal cycling.

LED encapsulation optical materials silicone resin hydrosilylation curing

V3 in iCVD Thin Films: >95% Vinyl Conversion and Sub-Nanometer Surface Roughness for Neural Interface Insulation

When deposited via initiated chemical vapor deposition (iCVD) using tert-butyl peroxide initiator, V3 monomer yields polymer films with >95% of vinyl moieties reacted to form linear hydrocarbon cross-links, producing a highly cross-linked matrix that is completely insoluble in polar and nonpolar solvents [1]. The resulting poly(V3D3) films exhibit root-mean-square (rms) surface roughness of 0.4 nm, achieving pinhole-free conformal coatings essential for biopassive insulation on neural probes [2]. These films maintain electrical insulation integrity under physiological soak conditions and constant electrical bias for over 2 years, with bulk resistivity of (5.6 ± 1) × 10^14 Ω·cm—comparable to parylene-C, the clinical gold standard [3].

biomaterial coatings iCVD neural probe insulation thin film dielectrics

V3 vs. V4 Ring-Opening Polymerization: Thermodynamic Driving Force Enables Controlled Living Polymerization

The six-membered V3 trimer possesses sufficient ring strain to undergo spontaneous living anionic ring-opening polymerization (ROP), enabling precise molecular weight control and narrow polydispersity in polysiloxane synthesis [1]. In contrast, the eight-membered V4 tetramer exhibits negligible ring strain and does not undergo appreciable anionic ROP without specialized catalysts or forcing conditions [2]. This distinction is class-level: V3 is the only commercially available cyclic methylvinylsiloxane capable of living anionic ROP, making it the mandatory monomer for synthesizing vinyl-functionalized polysiloxane blocks with controlled architecture [3].

living polymerization anionic ROP polysiloxane synthesis block copolymer

V3 as Alumina Trihydrate Modifier in High-Voltage LSR: Enabling Superior Short-Circuit Performance

In liquid silicone rubber (LSR) nanocomposites for high-voltage insulation, surface modification of alumina trihydrate (ATH) filler with V3 results in enhanced short-circuit performance and high tensile strength compared to unmodified ATH formulations [1]. V3-modified ATH LSR nanocomposites demonstrate effective electrical insulation under high-voltage stress conditions [2]. While precise tensile strength and breakdown voltage values are not numerically reported in the abstract, the study explicitly confirms that V3-modified cross-linking agent formulation yields measurable improvements in both mechanical and electrical insulation properties for high-voltage applications.

liquid silicone rubber high-voltage insulation alumina trihydrate nanocomposite

V3 Branching Control in ABx Macromonomer Synthesis: Vinyl Mole Fraction Directly Governs Branching Density

In the synthesis of ABx polysiloxane macromonomers via anionic copolymerization of hexamethylcyclotrisiloxane (D3) and V3, the mole fraction of V3 monomer directly controls the vinyl content along the polymer backbone, which subsequently determines branching density upon hydrosilylation coupling [1]. Higher solution concentrations and increased vinyl monomer mole fraction result in higher degrees of intermolecular chain coupling and branching, enabling tunable flexibility and elasticity in the final branched polysiloxanes [2]. This level of architectural control is uniquely accessible through V3's living anionic ROP compatibility—substituting V4 would fundamentally fail due to its inability to undergo this polymerization mode.

branched polysiloxanes macromonomer synthesis hydrosilylation coupling polymer architecture

V3 iCVD Copolymerization with HVDS: 4-Fold Deposition Rate Enhancement Addresses Manufacturing Throughput Barrier

Pure poly(V3D3) iCVD deposition suffers from slow synthesis rates due to steric barriers that limit its manufacturing practicality [1]. Copolymerization of V3D3 with hexavinyldisiloxane (HVDS) as a linear spacer molecule yields nearly a 4-fold increase in deposition rate while preserving the desired cross-linked structure and electrical properties [2]. The copolymer films retain excellent adhesion to silicon substrates, hydrolytic stability (no structural change after boiling in DI water for 1 hour), and bulk resistivity of (5.6 ± 1) × 10^14 Ω·cm [3]. This finding demonstrates that V3's processability limitations can be mitigated through formulation while retaining its core performance advantages.

iCVD process optimization copolymer thin films deposition kinetics neural probe manufacturing

Optimal Procurement and Application Scenarios for 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane Based on Differential Evidence


Biomedical iCVD Thin Films for Neural Probe Insulation and Implantable Device Encapsulation

Procure V3 for initiated chemical vapor deposition (iCVD) of biopassive insulating coatings on neural probes, implantable electrodes, and bioelectronic devices requiring pinhole-free conformal encapsulation. V3-derived poly(V3D3) films achieve sub-nanometer rms roughness (0.4 nm), >95% vinyl conversion, and electrical insulation comparable to parylene-C with demonstrated >2-year stability under physiological conditions [7]. For manufacturing throughput optimization, V3 can be copolymerized with hexavinyldisiloxane to achieve nearly 4-fold deposition rate enhancement without compromising electrical properties [5].

LED Encapsulation Requiring High Hardness and Mechanical Robustness Under Thermal Cycling

Select V3 as the vinyl source in hydrosilylation-cured LED encapsulation resins where cured hardness (Shore A 87) takes precedence over maximum optical transparency (78% at 400 nm) [7]. The denser cross-linked network derived from V3's compact trimeric structure provides superior mechanical rigidity for applications subject to thermal cycling and mechanical stress. Formulators should evaluate the 4.8% absolute hardness advantage over V4 against the 15% absolute transparency reduction based on specific device requirements [7].

Living Anionic Ring-Opening Polymerization for Controlled Architecture Polysiloxane Synthesis

V3 is the mandatory monomer for synthesizing vinyl-functionalized polysiloxane blocks, ABx macromonomers, and branched polysiloxanes via living anionic ring-opening polymerization [7]. The six-membered ring strain (≈3.5 kcal/mol) enables spontaneous living ROP with precise molecular weight control and narrow dispersity—a capability unavailable with V4 tetramer or other larger cyclic vinyl siloxanes [5]. This synthetic route enables tunable vinyl content along the polymer backbone for subsequent hydrosilylation coupling and branching density control [6].

High-Voltage Liquid Silicone Rubber (LSR) Nanocomposites with Surface-Modified Fillers

Use V3 as a dual-functional surface modifier for alumina trihydrate (ATH) filler in high-voltage LSR nanocomposites, where it simultaneously serves as a vinyl silane coupling agent and reactive vinyl source in the polymer matrix [7]. V3-modified ATH LSR formulations exhibit enhanced short-circuit performance and high tensile strength compared to unmodified ATH LSR [7]. This application leverages V3's unique capacity to improve filler-matrix interfacial adhesion while contributing reactive vinyl functionality to the cross-linked network.

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